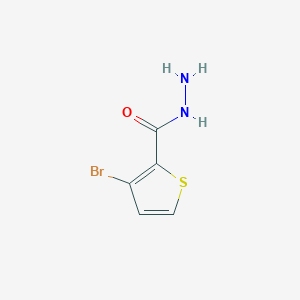
1-(1-(4-溴苯基)乙基)哌啶-4-醇
描述
“1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol”, also known as Brorphine, is a potent synthetic opioid . It has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention . Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid .
Synthesis Analysis
Brorphine was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
Brorphine is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .Physical And Chemical Properties Analysis
Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .科学研究应用
Opioid Analgesic Properties
“1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol” has been identified as an opioid analgesic compound. It acts as a full mu-opioid receptor agonist, which suggests it could produce opioid-like pharmacological effects with a potency greater than morphine .
Research on Safer Analgesics
This compound was discovered during research aimed at finding safer analgesics that produce less respiratory depression than typical opioids .
Forensic Casework and Drug Samples
It has been increasingly detected in seized drug samples and forensic casework since 2019, especially after certain other synthetic opioids were temporarily scheduled by authorities .
Binding to Mu-Opioid Receptors
In vitro studies have shown that, similar to fentanyl, this compound binds to mu-opioid receptors and acts as a mu-opioid receptor agonist .
Regulatory Protein Recruitment
Activation of mu-opioid receptors by this compound involves the recruitment of beta-arrestin-2, a regulatory protein .
作用机制
Target of Action
The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for opioid-based pain management .
Mode of Action
Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. The activation of MOR by Brorphine has been shown to involve the recruitment of beta-arrestin-2 , a regulatory protein . This interaction results in a series of intracellular events that lead to the observed pharmacological effects .
Biochemical Pathways
Upon activation of the MOR, Brorphine triggers a cascade of biochemical events within the cell. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact downstream effects of Brorphine are still under investigation.
Pharmacokinetics
As a potent µ-opioid agonist, it is expected to have similar pharmacokinetic properties to other opioid substances .
Result of Action
The activation of MOR by Brorphine leads to a range of effects. These include analgesia , euphoria , and respiratory depression . These effects are typical of opioid agonists and are the reason why such compounds are used for pain management. These effects can also lead to dependence and addiction, posing significant risks .
Action Environment
The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances, such as benzodiazepines, can potentiate the effects of Brorphine, leading to increased risk of overdose . Additionally, the method of administration (oral, inhalation, intravenous) can also impact its bioavailability and effects .
安全和危害
属性
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHREHJIGINIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)


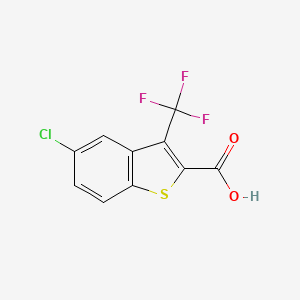
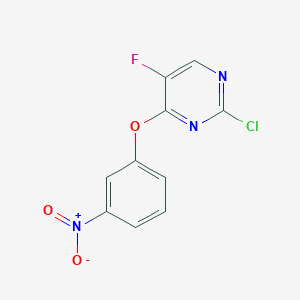
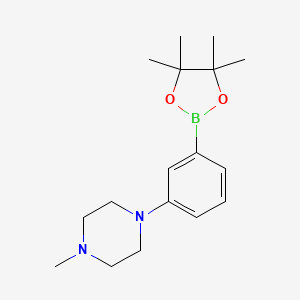

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)
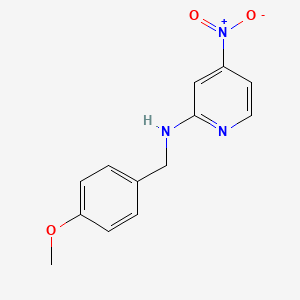
![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)
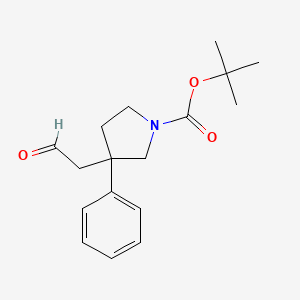
![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)
